REACTION_CXSMILES
|
COC1C=C2C(CCC(C(O)=O)C2)=CC=1.[CH3:16][O:17][C:18]1[CH:27]=[C:26]2[C:21]([CH2:22][CH2:23][CH2:24][C:25]2=[O:28])=[CH:20][CH:19]=1.[CH2:29]([O:31][C:32](=O)[O:33]CC)[CH3:30].[H-].[Na+]>O1CCCC1.O.C(O)(=O)C>[CH2:29]([O:31][C:32]([CH:24]1[CH2:23][CH2:22][C:21]2[C:26](=[CH:27][C:18]([O:17][CH3:16])=[CH:19][CH:20]=2)[C:25]1=[O:28])=[O:33])[CH3:30] |f:3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=CC=C2CCC(CC2=C1)C(=O)O
|
Name
|
|
Quantity
|
66.4 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C2CCCC(C2=C1)=O
|
Name
|
|
Quantity
|
116 mL
|
Type
|
reactant
|
Smiles
|
C(C)OC(OCC)=O
|
Name
|
|
Quantity
|
39.7 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
350 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
350 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
can be prepared
|
Type
|
CUSTOM
|
Details
|
The thus obtained reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
is refluxed for 4 hours
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
ADDITION
|
Details
|
is added until complete dissolution of the precipitate
|
Type
|
EXTRACTION
|
Details
|
The solution is extracted with ethyl ether
|
Type
|
WASH
|
Details
|
the organic phase is washed with water and with a sodium bicarbonate solution
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
DISTILLATION
|
Details
|
The thus obtained oily product is purified by distillation under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C1C(C2=CC(=CC=C2CC1)OC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 90 g | |
YIELD: CALCULATEDPERCENTYIELD | 96.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |